4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.13544809 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods and Derivatives
Research on compounds structurally related to 4-methyl-2-{[2-(2-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide involves various synthesis methods and derivations aiming to explore their potential applications. For example, thiazolopyrimidines and thiazolodipyrimidines were synthesized as part of exploring novel chemical entities with potential biological activities, showcasing the versatility of thiazole derivatives in medicinal chemistry (Sherif et al., 1993). Similarly, the synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides demonstrates the chemical adaptability and potential for creating bioactive molecules (Kumar et al., 2013).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potentials of thiazole derivatives. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents suggests that thiazole derivatives can be effective against pathogenic bacteria and fungi, offering a pathway for the development of new antimicrobial compounds (Sah et al., 2014). This is supported by research into thiazoles and their fused derivatives with antimicrobial activities, indicating the utility of these compounds in combating microbial infections (Wardkhan et al., 2008).
Properties
IUPAC Name |
4-methyl-2-[2-(2-methylphenoxy)ethylamino]-N-phenyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-8-6-7-11-17(14)25-13-12-21-20-22-15(2)18(26-20)19(24)23-16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOECYMONOJTLRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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